The compound 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is an organic thiourea derivative notable for its potential applications in medicinal chemistry. Thioureas are recognized for their diverse roles in pharmaceuticals, agriculture, and materials science, primarily due to their ability to interact with biological systems and modulate activity at the molecular level. This compound’s structure suggests it may possess unique biological activities, making it a subject of interest for further research.
This compound falls under the classification of thioureas, which are characterized by the presence of a thiourea functional group (R1R2N=C(S)N). The specific structure incorporates multiple functional groups, including furan and indole moieties, which are known for their biological significance.
The synthesis of 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves a multi-step process. The general synthetic route can be outlined as follows:
The molecular structure of 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea can be analyzed using various techniques:
InChI=1S/C18H22N2OS/c1-12(2)10-5-7-13(11(12)3)16(19)18(21)17-14-8-6-9-15(20)14/h5-9,12H,10H2,1-4H3,(H2,19,21)
.
While specific crystallographic data for this compound is not readily available in the provided sources, similar compounds have been analyzed using X-ray crystallography to determine bond lengths and angles, which provide insights into their three-dimensional conformations .
The chemical reactivity of 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea includes:
The mechanism of action for 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is hypothesized to involve:
The physical and chemical properties of 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea include:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0